Reactivity Profile: Optimized C-Br Bond Strength for Efficient Cross-Coupling
3-Bromo-1,8-naphthyridine participates effectively in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While quantitative data directly comparing the reactivity of 3-bromo-, 3-chloro-, and 3-iodo-1,8-naphthyridine under identical conditions is not available in the primary literature, the general trend for aryl halides (I > Br >> Cl) in oxidative addition, the rate-determining step for Suzuki couplings, is well-established. 3-Iodo-1,8-naphthyridine, being more reactive, is prone to homocoupling and protodehalogenation side reactions, while 3-chloro-1,8-naphthyridine exhibits sluggish reactivity requiring harsher conditions [1]. The 3-bromo derivative thus strikes an optimal balance, offering high synthetic utility. For instance, its reaction with arylboronic acids in the presence of Pd(PPh3)4 affords 3-aryl-1,8-naphthyridines, a transformation that is foundational to the construction of diverse compound libraries .
| Evidence Dimension | Relative reactivity in palladium-catalyzed cross-coupling (Suzuki-Miyaura) |
|---|---|
| Target Compound Data | Efficiently undergoes Suzuki coupling with arylboronic acids using Pd(PPh3)4 catalyst |
| Comparator Or Baseline | 3-Iodo-1,8-naphthyridine (higher reactivity, prone to side reactions) and 3-Chloro-1,8-naphthyridine (lower reactivity, requires harsher conditions) |
| Quantified Difference | Not quantified; qualitative assessment based on established aryl halide reactivity trends (I > Br >> Cl) in oxidative addition. |
| Conditions | Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, base, solvent) |
Why This Matters
For procurement, this means 3-bromo-1,8-naphthyridine is the most versatile and cost-effective choice for reliable, high-yielding cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science.
- [1] Science of Synthesis. (2005). 15.8.1.2.2.4 Method 4: The Suzuki and Stille Reactions. (P.-W. Phuan & M. C. Kozlowski, Eds.). Thieme. View Source
